molecular formula C19H16Cl2N2O2S B2772584 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1234805-80-1

2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No. B2772584
CAS RN: 1234805-80-1
M. Wt: 407.31
InChI Key: SXKRTOFFWIMTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is not fully understood. However, it has been suggested that 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide may exert its effects through the inhibition of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide has also been shown to induce apoptosis in cancer cells and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is its versatility in scientific research. It can be used in a wide range of experiments, including cell culture studies, animal models, and clinical trials. However, one of the limitations of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide. One area of research is the development of new synthetic methods for 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide, which may improve its purity and reduce its toxicity. Another area of research is the investigation of the potential applications of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide and its potential applications in scientific research.

Synthesis Methods

2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide can be synthesized through a multi-step reaction process that involves the reaction of 2,4-dichlorophenol with pyridine-2-carbaldehyde, followed by the reaction of the resulting product with 3-thiophenemethylamine and acetic anhydride. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c20-15-4-5-18(17(21)9-15)25-12-19(24)23(10-14-6-8-26-13-14)11-16-3-1-2-7-22-16/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKRTOFFWIMTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.